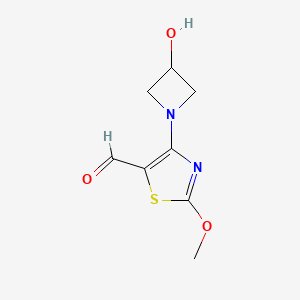

4-(3-Hydroxyazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde

Description

Properties

Molecular Formula |

C8H10N2O3S |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

4-(3-hydroxyazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde |

InChI |

InChI=1S/C8H10N2O3S/c1-13-8-9-7(6(4-11)14-8)10-2-5(12)3-10/h4-5,12H,2-3H2,1H3 |

InChI Key |

DKAWEBNOCAQVFF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(S1)C=O)N2CC(C2)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Thiazole Core

The foundational step involves synthesizing the 1,3-thiazole ring, a heterocycle known for its biological activity and versatility in medicinal chemistry. According to recent literature, the most common approach employs the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

- React methyl or aldehyde derivatives of α-haloketones with thioamides under reflux conditions in a suitable solvent such as ethanol or acetic acid.

- The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclization to form the thiazole ring.

α-Haloketone + Thioamide → Thiazole derivative

Reference: The synthesis of thiazole derivatives via this route is well-documented, with modifications allowing for substitution at various positions to introduce functional groups like methoxy or aldehyde groups (see).

Introduction of the Methoxy Group at the 2-Position

The methoxy group can be introduced through nucleophilic substitution or methylation of a hydroxyl precursor. Typically:

- Start with a hydroxylated thiazole intermediate.

- Methylate using methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate (K₂CO₃).

Thiazole-OH + MeI → Thiazole-OMe

This step ensures regioselectivity, often achieved by protecting other reactive sites.

Formation of the 5-Formyl Group

The aldehyde at position 5 can be introduced via Vilsmeier-Haack formylation:

- React the methylated thiazole with POCl₃ and DMF to generate the Vilsmeier reagent.

- The reagent then reacts with the heterocycle to introduce the formyl group selectively at the 5-position.

Thiazole + POCl₃ + DMF → 5-Formylthiazole

This method is highly regioselective and commonly used for heteroaromatic formylation.

Synthesis of the 3-Hydroxyazetidine Moiety

The azetidine ring with a hydroxy substituent can be synthesized via nucleophilic ring closure:

- Prepare a suitable amino alcohol precursor, such as 3-aminopropanol.

- Protect the amino group if necessary.

- Cyclize under basic conditions (e.g., using sodium hydride or potassium tert-butoxide) to form the azetidine ring.

Alternatively, the hydroxyazetidine can be synthesized via intramolecular cyclization of amino alcohols with suitable leaving groups or via ring expansion reactions starting from aziridines.

Amino alcohol precursor → Cyclization → 3-Hydroxyazetidine

Note: The stereochemistry and functionalization at the 3-position are critical, often requiring regioselective control.

Coupling of the Azetidine and Thiazole Units

The final step involves linking the hydroxyazetidine to the thiazole core:

- Activation of the azetidine hydroxyl group (e.g., converting it into a leaving group like mesylate or tosylate).

- Nucleophilic substitution with the electrophilic site on the thiazole ring, often at the 5-position, to form the C–N bond.

- Alternatively, a coupling via amide or ester formation can be employed if functional groups are appropriately protected and activated.

Hydroxyazetidine derivative + 5-formylthiazole → Coupled product

This step may involve additional reagents such as coupling agents (e.g., DCC, EDC) to facilitate bond formation.

Purification and Characterization

The synthesized compound is purified via chromatographic techniques such as column chromatography or preparative HPLC. Characterization involves NMR, IR, MS, and elemental analysis to confirm the structure and purity.

Summary Table of the Preparation Strategy

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "4-(3-Hydroxyazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde":

Information on the Compound

- Basic Information: 4-(3-Hydroxyazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde has the CAS No. 1860390-17-5 and a molecular weight of 214.24 .

Potential Applications and Related Research

-

Thiazole Derivatives and Anticancer Activity:

- Thiazole is a significant heterocycle in chemistry .

- Certain thiazole derivatives exhibit anticancer activity . For example, compounds with a thiazolin-4-one ring system at the fifth position with ethyl carboxylate or a pyrazole moiety show promise .

- free amino group at the 2- position, a carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold were the essential requirements for anti-CA-III activity .

-

Tubulin Inhibitors and NSCLC Treatment:

- Some research identifies compounds with a hydroxyazetidin group as tubulin inhibitors .

- These compounds can inhibit angiogenesis, induce cell cycle arrest, and inhibit cell proliferation, potentially useful for treating non-small cell lung cancer (NSCLC) .

- For instance, 2-(2-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)-5-(3-hydroxyazetidin-1-yl)-2H-1,2,3-triazole (6h) has shown antitumor, antimetastatic, and antiangiogenic effects .

-

Cereblon Modulators and Protein Degradation:

- Compounds with a 3-hydroxyazetidin-1-yl group can bind to cereblon and mediate the degradation of proteins like GSPT1 .

- These compounds are useful in treating disorders like cancer .

- GSPT1 is a translational termination factor associated with cancers that overexpress Myc family genes .

- Such compounds can be used to treat liquid tumors, including haematological cancers like leukemia or myeloma .

- NAMPT Inhibition:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyazetidine ring and thiazole moiety are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula: C₈H₁₀N₂O₃S

- CAS Number: 1860390-17-5

- Substituents:

- Position 2 : 3-Hydroxyazetidine (a 4-membered azacycle with a hydroxyl group).

- Position 4 : Methoxy group.

- Position 5 : Carbaldehyde functional group.

Key Features :

- The methoxy group at position 4 is electron-donating, influencing the thiazole ring's electronic properties.

- The carbaldehyde group is reactive, enabling further synthetic modifications.

Physical Properties :

- Molecular Weight: 214.24 g/mol.

- Purity/Specification: Not explicitly reported in available sources.

- Storage and Safety: No hazard statements reported, but standard precautions for aldehydes and heterocycles are advised .

Structural Analogs and Their Properties

Key Structural and Functional Differences

Substituent at Position 2 :

- Main Compound : 3-Hydroxyazetidine provides a compact, polar heterocycle with H-bonding capability.

- Analogs :

- Piperidine/piperazine (e.g., 320423-50-5): Larger rings increase steric bulk but reduce polarity.

- Aromatic groups (e.g., 915923-79-4): Enhance hydrophobicity and π-π stacking.

Substituent at Position 4 :

- Main Compound : Methoxy group donates electrons, stabilizing the thiazole ring.

- Analogs :

- Methyl (438577-61-8): Moderately electron-donating but less polar.

- Chloro (129880-84-8): Electron-withdrawing, increasing carbaldehyde reactivity.

Carbaldehyde Reactivity :

- Electron-withdrawing groups (e.g., CF₃ in 438577-61-8) enhance aldehyde electrophilicity, favoring nucleophilic additions.

- Polar substituents (e.g., hydroxyazetidine in the main compound) may stabilize intermediates in synthetic pathways.

Biological Activity

4-(3-Hydroxyazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is a novel compound that combines a thiazole moiety with an azetidine derivative. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound is characterized by its molecular formula and a molecular weight of 214.24 g/mol .

Chemical Structure and Properties

The structural features of 4-(3-Hydroxyazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde include:

- Azetidine ring : Contributes to the compound's reactivity.

- Thiazole ring : Known for various biological activities.

- Hydroxy group : Enhances solubility and potential interactions with biological targets.

- Methoxy group : May influence the compound’s electronic properties and biological activity.

Biological Activity Overview

Preliminary studies indicate that 4-(3-Hydroxyazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde exhibits promising antibacterial and antifungal activities. The mechanisms underlying these effects may involve the inhibition of specific enzymes or disruption of cellular processes due to interactions with biological targets .

Antimicrobial Activity

Research has shown that compounds similar to 4-(3-Hydroxyazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde often demonstrate significant antimicrobial properties. For instance, thiazole derivatives are frequently studied for their ability to combat bacterial infections, making this compound a candidate for further exploration in this area .

The exact mechanism of action for 4-(3-Hydroxyazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is still under investigation. However, it is hypothesized that the compound may interact with various enzymes or receptors critical for microbial survival or proliferation. This interaction could lead to the inhibition of essential metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related thiazole compounds, providing insights into potential therapeutic applications:

- Anticancer Activity : Research on thiazole derivatives has indicated varying degrees of anticancer properties. For example, compounds with similar structural motifs have shown cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that 4-(3-Hydroxyazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde may also possess anticancer potential .

- Inhibition Studies : In silico studies have indicated that certain thiazole derivatives can inhibit caspase enzymes, which play a crucial role in apoptosis. This suggests that 4-(3-Hydroxyazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde might similarly influence apoptotic pathways in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the potential of 4-(3-Hydroxyazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde, it is useful to compare it with other thiazole derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Methylthiazole | Structure | Simpler thiazole; used in flavoring |

| 4-Amino-2-methoxythiazole | Structure | Contains amino group; studied for antimicrobial properties |

| 5-Methylthiazole | Structure | Methyl substitution; involved in biochemical pathways |

The comparative analysis highlights how the unique combination of functional groups in 4-(3-Hydroxyazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde may enhance its biological activity compared to simpler thiazoles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the preparation of 4-(3-Hydroxyazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde, and how can reaction parameters influence yield and purity?

- Answer: Synthesis typically involves multi-step reactions, starting with thiazole ring formation followed by introducing the hydroxyazetidine group. A carbodiimide-mediated coupling in mixed aqueous/organic solvents (e.g., water-ethanol) under mild conditions is effective . Key parameters include:

- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for azetidine attachment.

- Catalysts: Iodine or acetic acid accelerates cyclization, as seen in pyrazole-carbaldehyde syntheses .

- Temperature: Reflux conditions (80–100°C) improve yields but may increase side reactions.

Q. What spectroscopic and analytical techniques are essential for confirming the structure of this compound?

- Answer:

- 1H/13C NMR: The aldehyde proton appears as a singlet (δ 9.8–10.2 ppm), while the methoxy group resonates at δ 3.8–4.0 ppm. The hydroxyazetidine protons show splitting patterns (δ 3.5–4.5 ppm) .

- IR: Key stretches include aldehyde C=O (~1700 cm⁻¹) and hydroxyl O-H (~3400 cm⁻¹) .

- Mass Spectrometry (EI/ESI): Molecular ion [M+H]+ should match the theoretical mass (e.g., m/z 285.3 for C₁₀H₁₃N₃O₃S).

- Elemental Analysis: Confirm stoichiometry (e.g., C 47.2%, H 4.5%, N 14.7%) .

Advanced Research Questions

Q. How can discrepancies in reported melting points or spectral data for thiazole-carbaldehyde derivatives be systematically addressed?

- Answer:

- Polymorph Identification: Perform X-ray crystallography (SHELXL ) to determine crystal packing. For example, reports a melting point of 244°C for a thiazole-carbaldehyde derivative, but solvate formation (e.g., ethanolates) may lower this value.

- Thermal Analysis: DSC/TGA detects solvent loss or decomposition events.

- Standardized NMR Conditions: Use deuterated solvents (DMSO-d6 or CDCl3) consistently. For example, hydroxyazetidine protons may shift by 0.1–0.3 ppm in D₂O due to exchange .

Q. What computational methods are suitable for predicting the reactivity and biological interactions of this compound?

- Answer:

- Docking Studies: AutoDock Vina or Glide can model binding to enzymes (e.g., kinases). In , a similar compound (9c) showed docking poses with acarbose, validated by α-glucosidase inhibition assays (IC₅₀ = 12 µM).

- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Hydrogen bonding between the aldehyde and catalytic residues (e.g., Asp349 in α-glucosidase) is critical .

- QSAR Models: Use Hammett constants (σ) for substituents (e.g., methoxy σ = -0.27) to predict electronic effects on reactivity .

Q. How can researchers optimize the stability of this compound under varying experimental conditions?

- Answer:

- Photostability: Store in amber vials; UV-Vis spectroscopy (λ 250–400 nm) monitors aldehyde oxidation.

- Thermal Stability: TGA shows decomposition onset at ~150°C. For solutions, maintain pH 6–8 to prevent hydrolysis .

- Humidity Control: PXRD detects hydrate formation. Store under anhydrous conditions (silica gel desiccant) .

Methodological Considerations

- Contradiction Resolution: If NMR data conflicts with literature (e.g., methoxy shifts), synthesize a reference standard via alternative routes (e.g., Suzuki coupling for aryl-thiazole derivatives) and compare spectra .

- Experimental Design: Use factorial design (e.g., Taguchi method) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, a 2³ design can identify interactions between variables in azetidine coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.